molecular formula C10H9F3O2 B2626255 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid CAS No. 1538957-14-0

4,4-Difluoro-2-(4-fluorophenyl)butanoic acid

Cat. No. B2626255
CAS RN: 1538957-14-0
M. Wt: 218.175
InChI Key: FFKYXZAYICMTQO-UHFFFAOYSA-N
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Description

“4,4-Difluoro-2-(4-fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.18 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “4,4-Difluoro-2-(4-fluorophenyl)butanoic acid” is 1S/C10H9F3O2/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8-9H,5H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a boiling point of 289.5±40.0 C at 760 mmHg . It should be stored at 4C, sealed, and away from moisture and light .

Scientific Research Applications

Environmental Fate and Biodegradation

Polyfluoroalkyl chemicals, which share structural similarities with 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid, are extensively used in industrial and consumer products due to their unique properties. These compounds can degrade into perfluoroalkyl acids (PFAAs) in the environment. The microbial degradation of polyfluoroalkyl substances, including their transformation into PFAAs like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), is a significant area of research. Understanding the environmental biodegradability of these compounds is crucial for evaluating their fate and effects in the ecosystem. Studies have highlighted the role of microbial culture, activated sludge, soil, and sediment in the degradation process, shedding light on the pathways, half-lives, and potential for defluorination of these chemicals (Liu & Avendaño, 2013).

Development of Fluorescent Chemosensors

The compound 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid can be structurally related to compounds used in developing fluorescent chemosensors. These chemosensors, based on specific fluorophoric platforms, can detect various analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. Research in this area has focused on the synthesis and application of different compounds for environmental monitoring, medical diagnostics, and chemical analysis. The development of new chemosensors takes advantage of the unique properties of fluorinated compounds to enhance the performance of these sensors (Roy, 2021).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, including intermediates for pharmaceuticals and agrochemicals, is another crucial research area. Fluorinated molecules, due to their distinct physical, chemical, and biological properties, are highly sought after in various applications. Research efforts have been dedicated to developing efficient, environment-friendly methods for incorporating fluorinated groups into target molecules. This includes the synthesis of fluorinated analogs of common hydrophobic amino acids, aiming to create proteins with novel properties such as enhanced stability and biological activity. The challenges and advancements in synthesizing these compounds provide insights into potential applications of 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid and similar substances (Qiu et al., 2009).

Environmental Monitoring and Risk Assessment

Understanding the environmental presence and impact of fluorinated compounds, including those structurally related to 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid, is vital for environmental monitoring and risk assessment. Studies have focused on the detection, sources, and fate of these substances in various environmental matrices. The research encompasses the development of analytical methods for identifying and quantifying these compounds, assessing their bioaccumulation potential, and evaluating the risks they pose to human health and the environment. This knowledge is essential for regulatory purposes and to guide the development of safer chemical alternatives (Wang et al., 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4-difluoro-2-(4-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8-9H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKYXZAYICMTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-2-(4-fluorophenyl)butanoic acid

CAS RN

1538957-14-0
Record name 4,4-difluoro-2-(4-fluorophenyl)butanoic acid
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